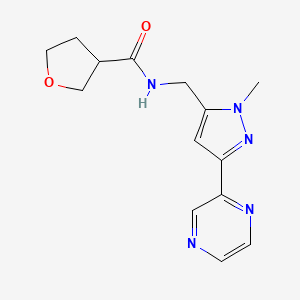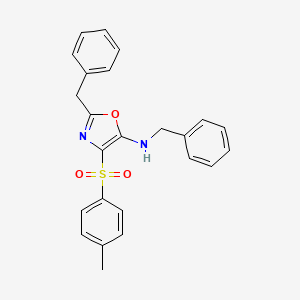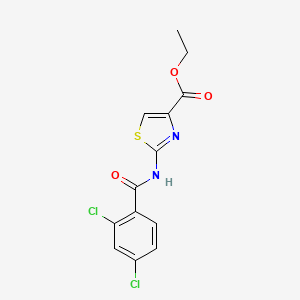![molecular formula C19H24N4O2S2 B2998839 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide CAS No. 380578-19-8](/img/structure/B2998839.png)
3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a methylidene group attached to a 4-methylphenyl group . Methylidene groups are common in organic chemistry and consist of two hydrogen atoms bound to a carbon atom, which is connected to the rest of the molecule by a double bond .
Scientific Research Applications
Antitumor Activity
Thiazolidinone derivatives have been synthesized and tested for their antitumor properties. For instance, a study developed a series of thiazolidinone compounds that demonstrated moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to these compounds (Horishny & Matiychuk, 2020). This suggests potential for the development of new anticancer agents within this chemical class.
Antimicrobial and Antifungal Applications
Research into thiazolidinone derivatives has also shown promising antimicrobial and antifungal effects. For example, some newly synthesized thiazolidinone derivatives exhibited good antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi, highlighting their potential as broad-spectrum antimicrobial agents (Makki et al., 2016).
Anti-inflammatory and Analgesic Effects
Another study focused on celecoxib derivatives incorporating thiazolidinone and sulfonamide moieties, finding that these compounds showed anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain tissues (Küçükgüzel et al., 2013). This highlights the therapeutic potential of such compounds in managing pain and inflammation.
Antihyperglycemic Agents
Thiazolidinone derivatives have also been explored for their antihyperglycemic properties, with several compounds being effective in lowering glucose and insulin levels in diabetic mouse models (Wrobel et al., 1998). This suggests their potential application in the treatment of diabetes.
Properties
IUPAC Name |
3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-14-3-5-15(6-4-14)13-16-18(25)23(19(26)27-16)8-7-17(24)20-22-11-9-21(2)10-12-22/h3-6,13H,7-12H2,1-2H3,(H,20,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHLVONPMNGRQP-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)


![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)
![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)

